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Compound of Interest

Compound Name:
1-[3-(4-Fluorophenyl)isoxazol-5-

yl]methanamine hydrochloride

Cat. No.: B1372179 Get Quote

GSK2256294 is a potent, selective, and orally active inhibitor of the enzyme soluble epoxide

hydrolase (sEH).[1] Developed to explore the therapeutic potential of modulating the

epoxyeicosatrienoic acid (EET) pathway, this compound has been investigated for its role in

inflammation, cardiovascular disease, and metabolic disorders.[1][2] The inhibition of sEH

prevents the degradation of EETs, which are lipid signaling molecules known to possess anti-

inflammatory, vasodilatory, and tissue-protective properties.[3][4] This guide provides a

comprehensive overview of the chemical characteristics, pharmacological profile, and key

experimental insights for GSK2256294, offering a critical resource for professionals in drug

discovery and development.

Core Chemical Characteristics
While some commercial chemical suppliers incorrectly associate CAS 933747-63-8 with a

simpler isoxazole derivative, extensive scientific literature definitively identifies it as the

complex molecule GSK2256294.[5][6][7]

IUPAC Name: (1R,3S)‐N‐(4‐cyano‐2‐(trifluoromethyl)benzyl)‐3‐((4‐methyl‐6‐(methylamino)‐

1,3,5‐triazin‐2‐yl)amino)cyclohexanecarboxamide[6]

Synonyms: GSK2256294A[1]

Molecular Formula: C24H27F3N8O
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Molecular Weight: 512.52 g/mol

Table 1: Physicochemical and Identification Data

Parameter Value Source

CAS Number 933747-63-8 Internal Verification

IUPAC Name

(1R,3S)‐N‐(4‐cyano‐2‐

(trifluoromethyl)benzyl)‐3‐((4‐

methyl‐6‐(methylamino)‐1,3,5‐

triazin‐2‐

yl)amino)cyclohexanecarboxa

mide

[6]

Mechanism
Soluble Epoxide Hydrolase

(sEH) Inhibitor
[2][8]

Pharmacology and Mechanism of Action
GSK2256294 is a tight-binding, reversible inhibitor of the hydrolase domain of the sEH enzyme

(coded by the EPHX2 gene).[6] Its mechanism is centered on the preservation of endogenous

EETs.

The sEH-EET Signaling Pathway
The enzyme sEH is a critical regulator in the arachidonic acid cascade. It metabolizes EETs,

which are generated from arachidonic acid by cytochrome P450 (CYP) epoxygenase enzymes,

into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[3] By

inhibiting sEH, GSK2256294 increases the bioavailability of EETs, thereby amplifying their

beneficial downstream effects.[2]

EETs exert their effects through various mechanisms, including:

Anti-inflammatory Actions: EETs can reduce the expression of pro-inflammatory cytokines

like TNF-α, IL-6, and IL-1β.[2] They achieve this, in part, by inhibiting the activation of the

nuclear factor kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene

expression.[2][3]
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Vasodilation: By activating calcium-activated potassium channels in vascular smooth muscle

cells, EETs cause hyperpolarization and relaxation, leading to vasodilation and increased

blood flow.[2]

Cardioprotective and Renoprotective Effects: In preclinical models, increasing EET levels

has been shown to protect against hypertension, endothelial dysfunction, and renal injury.[3]

Visualizing the Mechanism of Action
The following diagram illustrates the central role of GSK2256294 in the EET signaling cascade.
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Caption: Mechanism of Action of GSK2256294.

Pharmacokinetics and Clinical Profile
GSK2256294 has been evaluated in Phase I and Phase II clinical trials, providing valuable data

on its human pharmacokinetics (PK) and pharmacodynamics (PD).

Pharmacokinetic Parameters
In Phase I studies involving healthy subjects, GSK2256294 demonstrated predictable PK

properties.

Absorption & Half-Life: Plasma concentrations increased with single escalating doses from

2-20 mg. The compound exhibits a long half-life, averaging between 25 and 43 hours,
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supporting once-daily dosing.[8][9]

Effect of Food and Demographics: There was no significant effect of food, age, or gender on

its pharmacokinetic parameters.[8][9]

Metabolism: Data was collected on biliary metabolites, indicating this as a route of clearance.

[8]

Pharmacodynamic Effects & Safety
Enzyme Inhibition: GSK2256294 demonstrated potent, dose-dependent, and sustained

inhibition of sEH enzyme activity. A 20 mg dose resulted in nearly complete (99.8%)

inhibition, which was sustained for up to 24 hours.[8][9] This was confirmed in tissues by

measuring the reduction of DHETs (sEH products) in plasma, muscle, and adipose tissue.[3]

Biomarker Modulation: Treatment with GSK2256294 led to a reduction in F2-isoprostanes, a

marker of oxidative stress.[3] In adipose tissue of obese individuals, it decreased the

percentage of pro-inflammatory T cells producing interferon-gamma (IFNγ) and reduced the

secretion of TNFα.[4]

Safety and Tolerability: The compound was generally well-tolerated in clinical trials. The most

frequently reported adverse events were headache and contact dermatitis. No serious

adverse events were attributed to the drug.[6][8][9]

Table 2: Summary of Clinical Findings
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Parameter Observation References

Target
Soluble Epoxide Hydrolase

(sEH)
[6][8]

Half-life 25-43 hours [8][9]

Dosing Regimen Once-daily [8]

PD Effect
>99% sEH inhibition at 20 mg;

sustained for 24h
[8][9]

Key Biomarker Changes
↓ DHETs, ↓ F2-Isoprostanes, ↓

pro-inflammatory T-cells
[3][4]

Most Common AEs Headache, contact dermatitis [8][9]

Key Experimental Methodologies
The evaluation of sEH inhibitors like GSK2256294 relies on robust bioanalytical and functional

assays.

Protocol: Assessing sEH Activity via LC-MS/MS
This protocol describes a standard method for quantifying sEH activity by measuring the

conversion of an isotope-labeled EET substrate to its corresponding DHET product in a

biological matrix (e.g., plasma, tissue homogenate).

Objective: To determine the percentage of sEH inhibition following treatment with

GSK2256294.

Methodology:

Sample Preparation: Collect plasma or tissue homogenates from placebo- and

GSK2256294-treated subjects.

Substrate Spiking: Add a known concentration of an isotope-labeled substrate, such as

14,15-EET-d11, to each sample.
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Incubation: Incubate the samples at 37°C for a defined period (e.g., 2 hours) to allow for

enzymatic conversion.

Reaction Quenching & Extraction: Stop the reaction by adding a cold organic solvent (e.g.,

acetonitrile with 1% formic acid). This also serves to precipitate proteins. Centrifuge to pellet

the precipitate.

Liquid-Liquid or Solid-Phase Extraction: Transfer the supernatant and perform an extraction

to concentrate the analytes (14,15-EET-d11 and the product 14,15-DHET-d11) and remove

interfering substances.

LC-MS/MS Analysis: Reconstitute the dried extract in a suitable solvent and inject it into a

liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Quantification: Use multiple reaction monitoring (MRM) to detect and quantify the parent

substrate and the diol product. Calculate the ratio of product (DHET) to remaining substrate

(EET).

Inhibition Calculation: Compare the product-to-substrate ratio in the GSK2256294-treated

samples to the placebo samples to determine the percentage of sEH inhibition.

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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